3-bromo-4,5-dihydro-1,2-oxazole
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Overview
Description
3-Bromo-4,5-dihydro-1,2-oxazole is an organic compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4,5-dihydro-1,2-oxazole can be synthesized through several methods. One common approach involves the reaction of bromoisoxazole with methanol . Another method includes the use of 2,3-dimethylaniline as a starting material, followed by a series of reactions such as diazotization, electrophilic bromination, oxidation, radical bromination, and 1,3-dipolar cycloaddition .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles .
Scientific Research Applications
3-Bromo-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole
- 3-(3-bromo-2-methyl-6-methylsulfonylphenyl)-4,5-dihydro-1,2-oxazole
Uniqueness
3-Bromo-4,5-dihydro-1,2-oxazole is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other oxazole derivatives. This uniqueness makes it valuable in various synthetic and research applications .
Properties
CAS No. |
288370-87-6 |
---|---|
Molecular Formula |
C3H4BrNO |
Molecular Weight |
150 |
Purity |
95 |
Origin of Product |
United States |
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